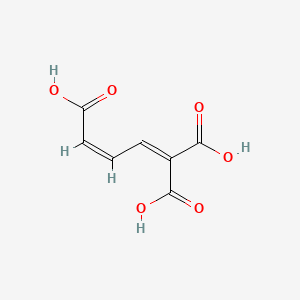
2-Carboxy-cis,cis-muconic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-carboxy-cis,cis-muconic acid is a tricarboxylic acid. It is a conjugate acid of a 2-carboxylato-cis,cis-muconate(3-).
Aplicaciones Científicas De Investigación
1. Renewable Unsaturated Polyesters Production
- 2-Carboxy-cis,cis-muconic acid, as an unsaturated dicarboxylic acid, can be biologically derived from sugars and lignin-derived aromatic compounds. It is utilized in the synthesis of renewable unsaturated polyesters, demonstrating an alternative for polymeric materials traditionally derived from petrochemicals. These polyesters have varied properties, such as increased glass transition temperatures and altered melting and degradation temperatures, indicating their potential in diverse industrial applications (Rorrer et al., 2016).
2. Biodegradability of Halogenated Aromatic Compounds
- Research has shown that 2-Carboxy-cis,cis-muconic acid plays a role in the biodegradation of halogenated aromatic compounds. This includes its transformation into other compounds, like maleoylacetic acid, demonstrating its utility in environmental bioremediation and the study of biochemical pathways (Schmidt & Knackmuss, 1980).
3. Bio-based Nylon Production
- It is a key intermediate in the conversion to adipic acid, which is crucial for the production of nylon-6,6. This involves biological and catalytic processes, illustrating its role in the development of sustainable, bio-based alternatives for industrial polymers (Vardon et al., 2016).
4. Microbial Production Strategies
- Recent advancements in biotechnology have enabled microbial production of 2-Carboxy-cis,cis-muconic acid. This involves metabolic engineering of microorganisms like E. coli and Pseudomonas putida, signifying its importance in the field of bio-refineries and as an alternative to petrochemical processes (Choi et al., 2020).
5. Reactive Extraction and Purification
- The acid is also a focus of studies in separation science, where methods like reactive extraction are explored for its efficient recovery from aqueous solutions. This research is pivotal for its large-scale industrial production, especially in the context of biodegradable polymers and agrochemicals (Demir et al., 2021).
6. Valorization of Muconic Acid Isomers
- Muconic acid, including its isomer 2-Carboxy-cis,cis-muconic acid, is being studied for its potential as a starting material for various polymers and drugs. This includes exploring different synthesis and production routes, highlighting its versatility and commercial value (Khalil et al., 2020).
Propiedades
Nombre del producto |
2-Carboxy-cis,cis-muconic acid |
|---|---|
Fórmula molecular |
C7H6O6 |
Peso molecular |
186.12 g/mol |
Nombre IUPAC |
(3Z)-buta-1,3-diene-1,1,4-tricarboxylic acid |
InChI |
InChI=1S/C7H6O6/c8-5(9)3-1-2-4(6(10)11)7(12)13/h1-3H,(H,8,9)(H,10,11)(H,12,13)/b3-1- |
Clave InChI |
SLUDRBHRUDRZJZ-IWQZZHSRSA-N |
SMILES isomérico |
C(=C\C(=O)O)\C=C(C(=O)O)C(=O)O |
SMILES |
C(=CC(=O)O)C=C(C(=O)O)C(=O)O |
SMILES canónico |
C(=CC(=O)O)C=C(C(=O)O)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6R)-1-(Hydroxymethyl)-3,9-dimethoxy-4,7,8-trihydroxy-6,12-dimethyl-6alpha,12alpha-epoxy-11,12-dihydro-6H-dibenzo[b,f]oxocin-11-one](/img/structure/B1237673.png)
![1-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-4-(2-methoxyphenyl)piperazin-1-ium](/img/structure/B1237674.png)
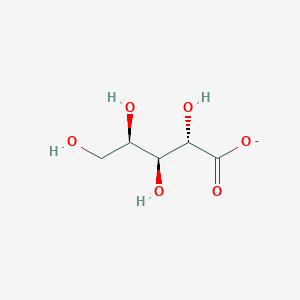
![3-[(1-benzyl-1H-indazol-3-yl)oxy]-N,N-dimethylpropan-1-aminium](/img/structure/B1237676.png)

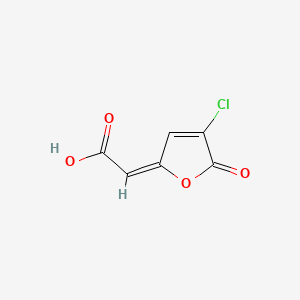


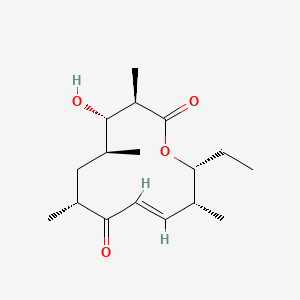
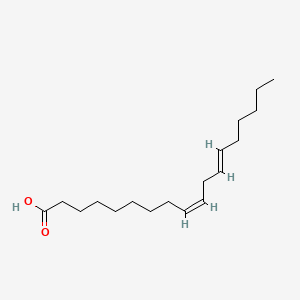

![1-[(4R,6S,7S,11R,14S)-5-Acetyl-14-hydroxy-7,11-dimethyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone](/img/structure/B1237689.png)

